2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide
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Overview
Description
2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide is a complex organic compound that features a hydrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the aminobenzoyl group: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.
Introduction of the tert-butyl group: This step might involve the use of tert-butyl chloride in the presence of a base.
Coupling with hydrazinecarboxamide: The final step could involve coupling the intermediate with hydrazinecarboxamide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or hydrazine groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Substitution reactions might occur at the aromatic rings or the tert-butyl group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity, such as enzyme inhibition or interaction with biomolecules.
Medicine
Medicinal chemistry might explore this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.
Mechanism of Action
The mechanism of action for 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-aminobenzoyl)-N-phenylhydrazinecarboxamide
- 2-(tert-butyl)-N-phenylhydrazinecarboxamide
- 2-(2-aminobenzoyl)-2-(tert-butyl)hydrazinecarboxamide
Uniqueness
The uniqueness of 2-amino-N-tert-butyl-N-[(phenylcarbamoyl)amino]benzamide lies in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
1-[(2-aminobenzoyl)-tert-butylamino]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)22(16(23)14-11-7-8-12-15(14)19)21-17(24)20-13-9-5-4-6-10-13/h4-12H,19H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJHVZVKXDCMNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1N)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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